3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Description
3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
The compound inhibits the DPP-IV enzyme, thereby preventing the inactivation of incretin hormones . This results in increased insulin secretion, decreased glucagon release, and a consequent decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the inactivation of incretin hormones, the compound enhances the effects of these hormones, leading to improved glucose control. The downstream effects include increased insulin secretion and decreased glucagon release, both of which contribute to lower blood glucose levels.
Result of Action
The molecular effect of the compound’s action is the inhibition of the DPP-IV enzyme . On a cellular level, this results in increased levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. The overall effect is improved control of blood glucose levels.
Properties
IUPAC Name |
3-methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-7-9(18)16-10(13-12-7)20-11(14-16)19-6-8(17)15-4-2-3-5-15/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPYRMFVSOQIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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